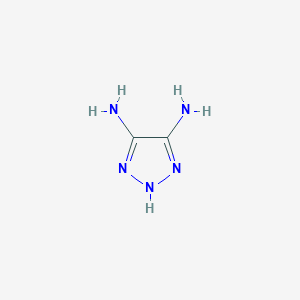
zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride is a diazonium salt, a class of compounds known for their instability and reactivity. These compounds are typically used as intermediates in organic synthesis due to their ability to undergo various chemical reactions .
Preparation Methods
The preparation of zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride involves the reaction of 3-chloro-4-(dimethylamino)aniline with nitrous acid in the presence of zinc chloride. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium salt. Industrial production methods often involve the use of continuous flow reactors to maintain the stability of the compound .
Chemical Reactions Analysis
Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can react with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Decomposition Reactions: The diazonium salt can decompose to form nitrogen gas and a corresponding aryl radical, which can further react to form various products.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions. The diazonium ion is highly reactive and can be displaced by nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride is unique due to its specific structure and reactivity. Similar compounds include:
3-chloro-4-diethylaminobenzenediazonium zinc chloride: Another diazonium salt with similar reactivity but different substituents.
4-(dimethylamino)benzenediazonium chloride: A simpler diazonium salt without the zinc chloride component.
These compounds share similar reactivity patterns but differ in their specific applications and stability.
Properties
CAS No. |
68413-63-8 |
|---|---|
Molecular Formula |
C16H18Cl6N6Zn |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C8H9ClN3.4ClH.Zn/c2*1-12(2)8-4-3-6(11-10)5-7(8)9;;;;;/h2*3-5H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
NSOVLJMVGDUGAB-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+]#N)Cl.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)





![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

